5-(4-ethoxyphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ETHOXYPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a benzothiophene moiety, and a furan group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 5-(4-ETHOXYPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the furan group and the oxazole ring. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalytic processes and high-throughput techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan and benzothiophene groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxazole ring or the benzothiophene moiety, potentially yielding different reduced forms.
Substitution: The ethoxyphenyl group can participate in substitution reactions, where the ethoxy group is replaced by other functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-ETHOXYPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and benzothiophene moiety are key structural features that enable these interactions. The compound can modulate various pathways, leading to its effects in biological systems.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 5-(4-ETHOXYPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include those with oxazole rings or benzothiophene moieties, but the presence of the furan group and the specific arrangement of these groups make this compound unique.
Properties
Molecular Formula |
C26H25N3O5S |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H25N3O5S/c1-2-32-17-11-9-16(10-12-17)21-14-20(29-34-21)24(30)28-26-23(19-7-3-4-8-22(19)35-26)25(31)27-15-18-6-5-13-33-18/h5-6,9-14H,2-4,7-8,15H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
MGDKHBJSEPQSOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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